molecular formula C23H23NO4 B567849 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-allylpent-4-enoic acid CAS No. 1311992-97-8

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-allylpent-4-enoic acid

Cat. No. B567849
CAS RN: 1311992-97-8
M. Wt: 377.44
InChI Key: HNFDPUQNBJDSGT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps, including the protection of the amino group with the Fmoc (9-fluorenylmethoxycarbonyl) group. Detailed synthetic routes and methodologies are available in the literature .

Scientific Research Applications

Preparation of Fmoc-β2hXaa-OH for Solid-Phase Syntheses

Šebesta and Seebach (2003) described the preparation of new N-Fmoc-protected β2-homoamino acids, crucial for the solid-phase syntheses of β-peptides. The process involved a diastereoselective amidomethylation and an N-Cbz/N-Fmoc protective-group exchange, showcasing a method suitable for large-scale preparation. The comprehensive characterization of these Fmoc-amino acids and their precursors through various analytical techniques affirmed the robustness and reliability of the synthesis process (Šebesta & Seebach, 2003).

Enzyme-activated Surfactants for Carbon Nanotube Dispersion

Cousins et al. (2009) researched the use of N-Fluorenyl-9-methoxycarbonyl-protected amino acids as surfactants for carbon nanotubes. The surfactants were then converted into enzymatically activated CNT surfactants, which enabled the creation of homogeneous aqueous nanotube dispersions on-demand under constant and physiological conditions. This study highlights the potential of using these surfactants in various applications requiring controlled dispersion of carbon nanotubes (Cousins et al., 2009).

properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-prop-2-enylpent-4-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO4/c1-3-13-23(14-4-2,21(25)26)24-22(27)28-15-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h3-12,20H,1-2,13-15H2,(H,24,27)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNFDPUQNBJDSGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(CC=C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-allylpent-4-enoic acid

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